molecular formula C10H9ClN2O2 B13344898 Ethyl 6-chloro-2H-indazole-5-carboxylate

Ethyl 6-chloro-2H-indazole-5-carboxylate

Cat. No.: B13344898
M. Wt: 224.64 g/mol
InChI Key: YYMKMPXMYGDRIC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a chlorine atom at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2H-indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-2H-indazole-5-carboxylate
  • Ethyl 6-bromo-2H-indazole-5-carboxylate
  • Ethyl 6-fluoro-2H-indazole-5-carboxylate

Uniqueness

Ethyl 6-chloro-2H-indazole-5-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the compound’s specific substitution pattern can lead to distinct biological effects compared to other similar compounds .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 6-chloro-1H-indazole-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

YYMKMPXMYGDRIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=NN2)Cl

Origin of Product

United States

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